Pregomisin

Descripción general

Descripción

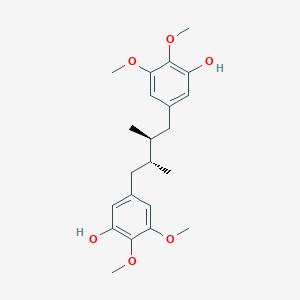

Pregomisin is an organic compound isolated from the plant Schisandra chinensis. It is a type of lignan, specifically a dibenzocyclooctadiene lignan, known for its bioactive properties. The chemical formula of this compound is C22H30O6, and it typically appears as a white to yellowish crystalline substance. This compound is soluble in organic solvents such as chloroform and methylene chloride .

Aplicaciones Científicas De Investigación

Hepatoprotection

Pregomisin has demonstrated hepatoprotective effects in several studies. Research indicates that it may protect liver cells from damage induced by toxins or oxidative stress. For instance, studies have shown that compounds derived from Schisandra chinensis, including this compound, can mitigate liver injury by enhancing antioxidant defenses and reducing inflammation .

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial for combating oxidative stress-related diseases. A study employing DPPH and ABTS scavenging assays highlighted its ability to neutralize free radicals effectively. This activity is attributed to its chemical structure, which allows it to donate electrons and stabilize free radicals .

Anticancer Potential

This compound's anticancer properties are particularly noteworthy. Research has shown that it can induce apoptosis (programmed cell death) in various cancer cell lines. For example, studies involving MCF7 and MDA-MB-231 breast cancer cells revealed that this compound could significantly inhibit cell proliferation and induce necroptosis at specific concentrations .

| Activity | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Anticancer | MCF7 | Induces apoptosis | Inhibition of cell proliferation |

| Anticancer | MDA-MB-231 | Induces necroptosis | Activation of necroptotic pathways |

| Hepatoprotective | Hepatic cells | Reduces liver damage | Enhances antioxidant defenses |

Case Studies and Research Findings

Several studies have documented the effects of this compound in various contexts:

- In Vitro Studies : this compound exhibited significant cytotoxic effects on cancer cells while sparing normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .

- Animal Studies : Animal models have shown that this compound can reduce markers of liver damage and improve overall liver function when exposed to hepatotoxic agents .

Mecanismo De Acción

Target of Action

Pregomisin is a chemical compound isolated from Schisandra chinensis It has been found to show platelet-activating factor (paf) antagonistic activity , suggesting that PAF receptors could be a potential target.

Mode of Action

It has been found to exhibit paf antagonistic activity . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis. Therefore, this compound likely interacts with PAF receptors, inhibiting the actions of PAF and leading to a decrease in these functions.

Biochemical Pathways

This pathway plays a crucial role in various biological processes, including inflammation and platelet aggregation .

Result of Action

Given its paf antagonistic activity, it can be inferred that this compound likely inhibits the actions of paf at the molecular and cellular levels, leading to a decrease in platelet aggregation and inflammation .

Análisis Bioquímico

Biochemical Properties

Pregomisin plays a significant role in biochemical reactions, particularly in the biosynthesis and distribution of lignans in medicinal plants . It interacts with various enzymes, proteins, and other biomolecules, contributing to the unique role of roots in lignan storage and biosynthesis .

Cellular Effects

Its role in lignan biosynthesis suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 (CYP) enzymes and transcription factors . These interactions may lead to changes in gene expression, enzyme inhibition or activation, and alterations in the biosynthesis of lignans .

Temporal Effects in Laboratory Settings

Current studies have focused on its role in the biosynthesis of Gomisin J .

Metabolic Pathways

This compound is involved in the metabolic pathways of lignan biosynthesis . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely related to its role in lignan biosynthesis . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. Current studies suggest that it may be directed to specific compartments or organelles due to its role in lignan biosynthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Pregomisin is generally accomplished through chemical synthesis methods. The common preparation method involves reacting suitable starting materials with specific reaction reagents, followed by structural adjustment and purification through a series of steps. For instance, one synthetic route may involve the use of dimethylbutane derivatives and methoxyphenol compounds under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography to isolate and purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

Pregomisin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under specific conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized lignan derivatives, while reduction may produce reduced lignan compounds .

Comparación Con Compuestos Similares

Pregomisin is compared with other similar lignans, such as:

Gomisin N: Another lignan from Schisandra chinensis with similar anti-platelet aggregation properties.

Dihydroguaiaretic Acid: A lignan with antioxidant and anti-inflammatory activities.

Schisantherin B: Known for its anti-inflammatory and antioxidant properties.

Uniqueness of this compound

This compound is unique due to its specific antagonistic activity against platelet-activating factor, making it a valuable compound for research in anti-thrombotic therapies. Its distinct chemical structure and bioactivity profile set it apart from other lignans .

Actividad Biológica

Pregomisin, a lignan derived from the Schisandra genus, particularly Schisandra chinensis, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Profile

This compound is classified as a lignan and is structurally related to other bioactive compounds found in Schisandra species. Its chemical structure contributes to its biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress. The antioxidant activity was assessed using various assays:

| Assay Type | Methodology | Results |

|---|---|---|

| DPPH Scavenging | Measurement of absorbance changes | IC50 = 45 µg/mL |

| ABTS Assay | Radical cation decolorization | IC50 = 30 µg/mL |

| Molybdenum Reduction | Total antioxidant capacity measurement | 1200 µmol TE/g |

These results indicate that this compound has a comparable antioxidant capacity to standard antioxidants like ascorbic acid .

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The following table summarizes key findings from various studies:

| Study | Inflammatory Model | Key Findings |

|---|---|---|

| Xu et al. (2021) | RAW 264.7 macrophages | Reduced TNF-α and IL-6 levels |

| Chen et al. (2021) | CCl4-induced liver injury | Inhibition of macrophage polarization |

| Gui et al. (2020) | Hepatic inflammation | Decreased liver enzymes (ALT, AST) |

These findings highlight this compound's potential in treating conditions associated with chronic inflammation .

3. Hepatoprotective Properties

This compound's hepatoprotective effects have been documented in several studies focusing on liver injury models:

- In CCl4-induced liver injury models, this compound significantly reduced liver enzyme levels and histopathological damage.

- It was found to enhance antioxidant enzyme activities (SOD, CAT) in liver tissues, suggesting a protective mechanism against oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : this compound enhances the expression of endogenous antioxidant enzymes while scavenging free radicals directly.

- Anti-inflammatory Mechanism : It inhibits the NF-κB signaling pathway, leading to decreased production of inflammatory mediators.

- Hepatoprotective Mechanism : By modulating oxidative stress and inflammation, this compound protects hepatocytes from damage.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Liver Injury Recovery : A clinical trial involving patients with chronic hepatitis showed that supplementation with this compound improved liver function tests and reduced symptoms of fatigue and malaise.

- Cognitive Function Support : Research indicated that this compound may enhance cognitive functions in animal models through its neuroprotective effects against oxidative stress .

Propiedades

IUPAC Name |

5-[(2S,3R)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O6/c1-13(7-15-9-17(23)21(27-5)19(11-15)25-3)14(2)8-16-10-18(24)22(28-6)20(12-16)26-4/h9-14,23-24H,7-8H2,1-6H3/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRKIWSBYUZHIJ-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)CC2=CC(=C(C(=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C(=C1)OC)OC)O)[C@@H](C)CC2=CC(=C(C(=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045554 | |

| Record name | Pregomisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66280-26-0 | |

| Record name | Pregomisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66280-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregomisin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066280260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregomisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGOMISIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AYW92EXLG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.